molecular formula C19H20O6 B4439367 isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate

isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate

Cat. No.: B4439367
M. Wt: 344.4 g/mol
InChI Key: PNIWDFVFEPTRSM-UHFFFAOYSA-N
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Description

Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is an organic compound that belongs to the ester class It is characterized by the presence of an isopropyl group, a benzoate moiety, and a 2-methoxyphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate typically involves esterification reactions. One common method is the reaction between 3-hydroxybenzoic acid and isopropyl alcohol in the presence of an acid catalyst, followed by the introduction of the 2-methoxyphenoxyacetyl group through an acylation reaction. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are typically used.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: 3-hydroxybenzoic acid and isopropyl alcohol.

    Oxidation: 3-{[(2-hydroxyphenoxy)acetyl]oxy}benzoate or 3-{[(2-formylphenoxy)acetyl]oxy}benzoate.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing active metabolites that exert biological effects. The 2-methoxyphenoxyacetyl group may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl benzoate: Lacks the 2-methoxyphenoxyacetyl group, resulting in different chemical properties and applications.

    Methyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and biological activity.

    Ethyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate: Contains an ethyl group, leading to variations in its physical and chemical properties.

Uniqueness

Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is unique due to the presence of the isopropyl group, which influences its solubility, reactivity, and potential biological activity. The combination of the benzoate and 2-methoxyphenoxyacetyl groups also contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

propan-2-yl 3-[2-(2-methoxyphenoxy)acetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-13(2)24-19(21)14-7-6-8-15(11-14)25-18(20)12-23-17-10-5-4-9-16(17)22-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIWDFVFEPTRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)OC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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